molecular formula C9H10ClF2NO3 B12114778 2-Amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride

2-Amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride

Cat. No.: B12114778
M. Wt: 253.63 g/mol
InChI Key: JXNQHHQMEPZGDH-UHFFFAOYSA-N
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Description

(S)-2-Amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride is a synthetic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes amino, hydroxy, and difluorophenyl groups. It is often used in research due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate 3,5-difluoro-4-hydroxybenzaldehyde. This intermediate is then subjected to a series of reactions, including reductive amination and subsequent protection and deprotection steps, to introduce the amino and propanoic acid groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the amino group can produce primary amines.

Scientific Research Applications

(S)-2-Amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and electrostatic forces. The pathways affected by this compound can vary depending on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoro-4-hydroxybenzylidene imidazolinone: This compound shares the difluorophenyl and hydroxy groups but has a different core structure.

    3-Amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid: This is a closely related compound without the hydrochloride salt form.

Uniqueness

(S)-2-Amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride is unique due to its specific combination of functional groups and its stereochemistry. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for certain applications compared to its non-salt counterparts.

This detailed article provides a comprehensive overview of (S)-2-Amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H10ClF2NO3

Molecular Weight

253.63 g/mol

IUPAC Name

2-amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H9F2NO3.ClH/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;/h1-2,7,13H,3,12H2,(H,14,15);1H

InChI Key

JXNQHHQMEPZGDH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)CC(C(=O)O)N.Cl

Origin of Product

United States

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